2- to 3-Fold Higher RXRα-Mediated Transcriptional Activation Compared to All-Trans Retinoic Acid
The metabolite of 11,12-Didehydro Retinol, 3,4-didehydroretinoic acid (DDRA), produces a 2- to 3-fold higher activation of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers compared to all-trans retinoic acid (RA) [1]. This differentiation occurs across a concentration range of 10⁻⁹ to 10⁻⁶ M in CV-1 cells co-transfected with receptor expression vectors and a retinoic acid-responsive element linked to a reporter gene [1].
| Evidence Dimension | Transcriptional Activation (Fold Increase) |
|---|---|
| Target Compound Data | 2- to 3-fold higher activation of RXRα homodimers and RARβ-RXRα heterodimers |
| Comparator Or Baseline | All-trans retinoic acid (RA) (baseline = 1-fold) |
| Quantified Difference | 2- to 3-fold increase |
| Conditions | CV-1 cells, 10⁻⁹ to 10⁻⁶ M concentration range, reporter gene assay |
Why This Matters
This RXR-biased activity profile is critical for studies investigating retinoid signaling pathways where RXR-specific transcriptional outcomes are desired, distinguishing this compound from RA-centric alternatives.
- [1] Sani, B. P., et al. (1997). Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties. Biochemical Pharmacology, 53(7), 1049-1053. doi:10.1016/s0006-2952(97)00076-2 View Source
